molecular formula C10H21NO2 B13568039 Tert-butyl 2-amino-2-methylpentanoate

Tert-butyl 2-amino-2-methylpentanoate

Cat. No.: B13568039
M. Wt: 187.28 g/mol
InChI Key: JTFPUFZCWXKKIS-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-methylpentanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of amino acids and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-methylpentanoate typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. One common method involves the use of perchloric acid as a catalyst. The reaction is carried out by dissolving the amino acid in tert-butyl acetate, cooling the mixture to 0°C, and then adding an 80% solution of perchloric acid dropwise. The mixture is then warmed to room temperature and stirred for 24 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-methylpentanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pathways involved include nucleophilic substitution and esterification reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-methylpentanoate
  • Tert-butyl 2-amino-4-methylpentanoate
  • Tert-amyl alcohol

Uniqueness

Tert-butyl 2-amino-2-methylpentanoate is unique due to its specific structural configuration, which provides distinct steric and electronic properties. This makes it particularly useful in applications where selective reactivity and stability are required .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

tert-butyl 2-amino-2-methylpentanoate

InChI

InChI=1S/C10H21NO2/c1-6-7-10(5,11)8(12)13-9(2,3)4/h6-7,11H2,1-5H3

InChI Key

JTFPUFZCWXKKIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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